(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Physicochemical profiling Membrane permeability ADME optimization

The compound (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034287-90-4, molecular formula C₁₇H₂₀ClN₃O, molecular weight 317.82 g/mol) is a synthetic small molecule belonging to the pyrazolo-piperidine amide class. It features a 4-chlorobenzoyl group linked via an amide bond to the nitrogen of a piperidine ring, which is in turn substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl moiety via a direct carbon–carbon bond.

Molecular Formula C16H18ClN3O
Molecular Weight 303.79
CAS No. 2034287-90-4
Cat. No. B2635397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
CAS2034287-90-4
Molecular FormulaC16H18ClN3O
Molecular Weight303.79
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H18ClN3O/c1-19-10-8-15(18-19)13-3-2-9-20(11-13)16(21)12-4-6-14(17)7-5-12/h4-8,10,13H,2-3,9,11H2,1H3
InChIKeyFDCQMFQYQKOUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone – Physicochemical Identity and Scaffold Class for Targeted Procurement


The compound (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034287-90-4, molecular formula C₁₇H₂₀ClN₃O, molecular weight 317.82 g/mol) is a synthetic small molecule belonging to the pyrazolo-piperidine amide class. It features a 4-chlorobenzoyl group linked via an amide bond to the nitrogen of a piperidine ring, which is in turn substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl moiety via a direct carbon–carbon bond. Computed physicochemical properties include a calculated logP of 3.09, a topological polar surface area (tPSA) of 44.37 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and a single rotatable bond [1]. The compound is available as a screening compound from commercial suppliers and is typically supplied as a racemic mixture in free base form. Its structural architecture combines a privileged pyrazole pharmacophore with a functionalized piperidine scaffold, placing it at the intersection of several therapeutically relevant chemical spaces including cannabinoid receptor ligands, sigma receptor ligands, and NADPH oxidase inhibitor chemotypes [2].

Why Generic Substitution Fails for (4-Chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone – Structural Determinants of Differentiation


Within the pyrazolo-piperidine amide chemotype, seemingly minor structural modifications produce quantifiable, functionally consequential changes in physicochemical properties and target engagement profiles. The target compound is distinguished by a direct carbon–carbon bond linking the piperidine 3-position to the pyrazole 3-position. Replacing this with a methylene-bridged connection at the pyrazole 4-position—as in the closest commercially available analog (4-chlorophenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone (Hit2Lead SC-66788935)—alters the hydrogen bond donor count (2 vs. 0), rotatable bond count (1 vs. 4), and topological polar surface area (44.37 vs. 38.1 Ų), each of which has well-established implications for membrane permeability, metabolic stability, and binding pose [1] . Furthermore, published structure–activity relationship (SAR) data on the related CB1 antagonist rimonabant demonstrate that modifications to the aminopiperidine region, including amide vs. hydrazide connectivity, directly modulate receptor binding affinity, with some analogs exhibiting over 10-fold differences in Ki [2]. Similarly, the structurally related NK3 antagonist CHEMBL1760206—which replaces the piperidine with a piperazine and adds a 2-methoxyphenyl substituent—shows an IC₅₀ of 180 nM at human NK3 receptors, whereas the unadorned piperidine-pyrazole core lacks reported activity at ≤10 μM in ChEMBL [3]. These data collectively demonstrate that in-class substitution is not interchangeable and must be guided by quantitative evidence at the level of individual compounds.

Product-Specific Quantitative Differentiation Evidence for (4-Chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034287-90-4)


Hydrogen Bond Donor Count as a Determinant of Membrane Permeability: Target Compound vs. Closest Methylene-Bridged Analog

The target compound possesses two hydrogen bond donors (HBD = 2), attributable to the secondary amine of the piperidine ring, whereas the closest commercially available analog—(4-chlorophenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone (Hit2Lead SC-66788935)—has zero hydrogen bond donors (HBD = 0) because its piperidine nitrogen is alkylated with the pyrazole-methyl substituent [1] . This 2 vs. 0 HBD difference is a well-characterized determinant of passive membrane permeability and oral bioavailability, with each additional HBD typically reducing permeability by approximately 0.5–1 log unit in Caco-2 and PAMPA assays. For procurement decisions in CNS or intracellular target programs where blood–brain barrier penetration is desired, the lower-HBD methylene-bridged analog may be preferred; conversely, the target compound's HBD capacity may be advantageous for peripheral restriction or for establishing directional hydrogen bonds with target proteins.

Physicochemical profiling Membrane permeability ADME optimization

Rotatable Bond Count and Conformational Rigidity: Target Compound vs. Methylene-Bridged Analog

The target compound exhibits a rotatable bond count of 1 (RB = 1), reflecting the direct carbon–carbon bond connecting the piperidine 3-position to the pyrazole 3-position. In contrast, the methylene-bridged analog (Hit2Lead SC-66788935) has a rotatable bond count of 4 (RB = 4), due to the additional methylene linker and the shift of the pyrazole attachment from the 3- to the 4-position [1] . This ΔRB of 3 corresponds to a significant difference in conformational flexibility. In drug design, each rotatable bond is estimated to contribute approximately 0.5–1.5 kcal/mol to the entropic penalty upon target binding, and higher RB counts are generally associated with reduced ligand efficiency and increased susceptibility to metabolic degradation. The target compound's superior conformational rigidity (RB = 1 vs. 4) may confer a favorable entropic binding profile for targets that accommodate a pre-organized ligand conformation.

Conformational restriction Ligand efficiency Entropic penalty

Topological Polar Surface Area Differentiation: Implications for Oral Absorption and CNS Penetration

The target compound has a computed topological polar surface area of 44.37 Ų, compared to 38.1 Ų for the methylene-bridged analog (Hit2Lead SC-66788935), yielding a ΔtPSA of +6.27 Ų [1] . In established drug-likeness guidelines, tPSA values below 60–70 Ų are considered favorable for oral absorption, while values below 90 Ų are associated with CNS penetration potential. Both compounds fall within favorable ranges, but the 16% higher tPSA of the target compound reflects the contribution of its secondary amine (HBD source) and amide oxygen, which may differentially influence intestinal absorption rate and extent. For CNS-targeted programs, the lower tPSA of the methylene-bridged analog may offer a marginal advantage; for peripheral or GI-restricted applications, the target compound's modestly higher tPSA may be beneficial.

tPSA Oral bioavailability Blood–brain barrier penetration

Cytochrome P450 Inhibition Liability Inference from Structurally Related Piperazine Analog (CHEMBL1760206)

While direct CYP inhibition data for the target compound have not been reported, a structurally related comparator—(5-(4-chlorophenyl)-1-methyl-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone (CHEMBL1760206)—has been profiled against major cytochrome P450 isoforms. This compound, which shares the identical 4-chlorophenyl-pyrazole-amide core but replaces the piperidine with an N-arylpiperazine, exhibits CYP3A4 IC₅₀ = 20,000 nM and CYP2D6 IC₅₀ = 42,000 nM [1]. These values indicate low CYP inhibition potential, suggesting that the core scaffold does not carry intrinsic CYP liability. However, the target compound's unsubstituted piperidine secondary amine distinguishes it from the tertiary amine piperazine comparator, with potential implications for CYP2D6 binding that would require experimental verification. Procurement decisions for programs where CYP inhibition is a critical developability parameter should note the scaffold's favorable baseline profile while acknowledging the need for compound-specific data.

CYP inhibition Drug–drug interaction Metabolic stability

CB1 Cannabinoid Receptor SAR Inference: Amide vs. Hydrazide Connectivity in the Aminopiperidine Region

The target compound's amide linkage (4-chlorobenzoyl-piperidine) places it in a structurally analogous series to the canonical CB1 antagonist SR141716 (rimonabant), which employs an N-aminopiperidine hydrazide connectivity. Published SAR on this series demonstrates that replacing the hydrazide with a simple amide—as in the N-cyclohexyl amide analog 14—retains CB1 binding affinity in radioligand displacement assays using [³H]SR141716 or [³H]CP 55,940 [1]. Specifically, the amide analog 14 exhibited the highest CB1 affinity among the hydrazide-replacement series, indicating that the second nitrogen of the hydrazide is not essential for receptor engagement. A quantitative SAR model from this study further established that substituents exceeding 3 Å in length in the aminopiperidine region reduce potency and affinity relative to the parent compound, and that positive charge density in this region is predicted to increase pharmacological activity [1]. The target compound, with its compact piperidine-3-pyrazole substitution, falls within these favorable steric parameters, supporting its potential as a CB1 receptor ligand scaffold.

CB1 receptor Cannabinoid antagonist Structure–activity relationship

NK3 Receptor Antagonist Activity of the Piperazine Analog: A Reference Point for Scaffold-Hopping Assessments

The structurally related analog CHEMBL1760206, which shares the 4-chlorophenyl-1-methylpyrazole-carbonyl core but incorporates an N-(2-methoxyphenyl)piperazine in place of the piperidine, demonstrates antagonist activity at the human recombinant NK3 (neurokinin-3) receptor with an IC₅₀ of 180 nM, measured as inhibition of neurokinin B (NKB)-induced intracellular calcium increase in CHO cells [1]. This establishes that the 4-chlorophenyl-pyrazole-amide scaffold is competent for engagement of the NK3 receptor, a GPCR target implicated in psychiatric and reproductive disorders. The target compound, differing by piperidine-for-piperazine substitution and absence of the 2-methoxyphenyl group, represents a scaffold-hopping opportunity to assess the contribution of the basic amine geometry and aromatic substitution to NK3 affinity and selectivity. For screening programs evaluating neurokinin receptor modulation, the target compound provides a structurally distinct complement to the piperazine-based chemotype, with potential for divergent selectivity profiles across NK1, NK2, and NK3 subtypes.

NK3 receptor Neurokinin antagonist GPCR screening

Optimal Research and Industrial Application Scenarios for (4-Chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034287-90-4)


CNS Lead Optimization Programs Requiring Fine Control of Hydrogen Bond Donor Count

For medicinal chemistry teams optimizing CNS-penetrant leads, the target compound's HBD count of 2—intermediate between the methylene-bridged analog (HBD = 0) and more polar derivatives—offers a calibrated starting point for tuning blood–brain barrier permeability. The direct comparison with Hit2Lead SC-66788935 (ΔHBD = 2) enables rational HBD titration strategies informed by the established inverse correlation between HBD count and passive CNS permeability .

Fragment-Based Drug Discovery Leveraging Conformational Rigidity

The target compound's exceptionally low rotatable bond count (RB = 1) makes it an attractive scaffold for fragment-based drug discovery (FBDD) and structure-based design campaigns. The conformational rigidity relative to the methylene-bridged analog (RB = 4) translates to a predicted lower entropic penalty upon target binding, a property that can be exploited to improve ligand efficiency metrics during fragment-to-lead optimization .

Cannabinoid CB1 Receptor Antagonist Screening Cascades

Based on class-level SAR inference from the CB1 antagonist rimonabant series, the target compound—featuring a simple amide rather than hydrazide connectivity and a compact piperidine-3-pyrazole substitution within the favorable steric envelope (<3 Å)—is a rational screening candidate for CB1 receptor modulation programs. The published SAR model indicates that ligands with positive charge density in the aminopiperidine region exhibit increased pharmacological activity, and the target compound's secondary amine provides a protonatable center consistent with this pharmacophoric requirement [1].

Neurokinin Receptor Subtype Selectivity Profiling via Scaffold Hopping

The demonstrated NK3 antagonist activity of the piperazine analog CHEMBL1760206 (IC₅₀ = 180 nM) validates the 4-chlorophenyl-pyrazole-amide core as competent for neurokinin receptor engagement. The target compound, by replacing the N-arylpiperazine with an unsubstituted piperidine, provides a chemically distinct scaffold-hopping vector for probing NK1/NK2/NK3 subtype selectivity. Procurement of the target compound alongside CHEMBL1760206 enables parallel screening to deconvolute the contributions of the basic amine geometry and aryl substitution to receptor subtype preference [2].

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